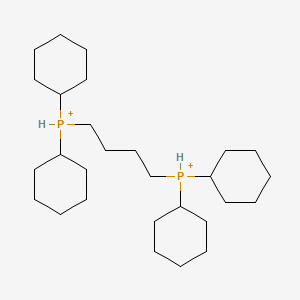
Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium is a chemical compound with the molecular formula C28H54B2F8P2This compound is primarily used in synthetic chemistry, particularly in the production of organic silicon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium involves the reaction of dicyclohexylphosphine with 1,4-dibromobutane in the presence of a base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in solid form and stored under inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used .
Scientific Research Applications
Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of organic silicon and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium involves its interaction with molecular targets through its phosphine groups. These interactions can lead to the formation of coordination complexes, which can then participate in various chemical reactions. The pathways involved include coordination to metal centers and subsequent catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1’- (1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] tetrafluoroborate
- 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
Uniqueness
Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium is unique due to its specific structure, which allows it to form stable coordination complexes. This property makes it particularly useful in catalysis and other chemical applications.
Properties
Molecular Formula |
C28H54P2+2 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium |
InChI |
InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2/p+2 |
InChI Key |
WNZGLXFLSFWPMP-UHFFFAOYSA-P |
Canonical SMILES |
C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















